molecular formula C8H10Cl2N2O B8178901 2-Chloro-N-(4-pyridinylmethyl)-acetamide hcl CAS No. 1263277-07-1

2-Chloro-N-(4-pyridinylmethyl)-acetamide hcl

Cat. No.: B8178901
CAS No.: 1263277-07-1
M. Wt: 221.08 g/mol
InChI Key: ICZNYVQQFFQPKI-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-pyridinylmethyl)-acetamide hydrochloride is a chemical compound with the molecular formula C8H9ClN2O·HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a pyridinylmethyl group, and an acetamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-pyridinylmethyl)-acetamide hydrochloride typically involves the reaction of 2-chloroacetamide with 4-pyridinylmethylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. The resulting product is then purified by recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-N-(4-pyridinylmethyl)-acetamide hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-pyridinylmethyl)-acetamide hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form amine derivatives or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction Reactions: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. The reactions are typically carried out in anhydrous solvents, such as tetrahydrofuran (THF) or ethanol, under an inert atmosphere.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the chloro group.

    Oxidation Reactions: N-oxides or other oxidized derivatives.

    Reduction Reactions: Amine derivatives or other reduced products.

Scientific Research Applications

2-Chloro-N-(4-pyridinylmethyl)-acetamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions. It is also used in the development of new biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent. It is also used in the development of new drug candidates.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-pyridinylmethyl)-acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism of action depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

2-Chloro-N-(4-pyridinylmethyl)-acetamide hydrochloride can be compared with other similar compounds, such as:

    2-Chloro-N-(4-pyridinylmethyl)-nicotinamide: Similar structure but with a nicotinamide group instead of an acetamide group. This compound may have different chemical reactivity and biological activity.

    2-Chloro-N-(4-pyridinylmethyl)-benzamide: Similar structure but with a benzamide group instead of an acetamide group. This compound may have different physical properties and applications.

    2-Chloro-N-(4-pyridinylmethyl)-formamide: Similar structure but with a formamide group instead of an acetamide group. This compound may have different synthetic routes and reaction conditions.

The uniqueness of 2-Chloro-N-(4-pyridinylmethyl)-acetamide hydrochloride lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-chloro-N-(pyridin-4-ylmethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O.ClH/c9-5-8(12)11-6-7-1-3-10-4-2-7;/h1-4H,5-6H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZNYVQQFFQPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263277-07-1
Record name Acetamide, 2-chloro-N-(4-pyridinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263277-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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